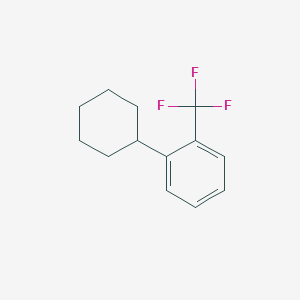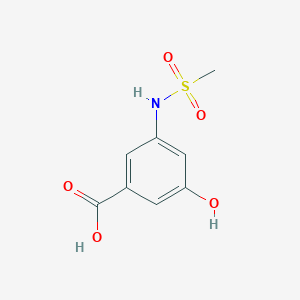
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromenones, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one typically involves the formation of the chromenone core followed by the introduction of the 1,3-dioxolane ring. One common method is the cyclization of an appropriate precursor under acidic conditions to form the chromenone structure. The 1,3-dioxolane ring can then be introduced through acetalization of a carbonyl group with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts like zirconium tetrachloride (ZrCl4) can be employed for the acetalization step to ensure high selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The 1,3-dioxolane ring can also influence the compound’s reactivity and stability, enhancing its overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered dioxolane ring.
Chromenone Derivatives: Various chromenone derivatives with different substituents and functional groups.
Uniqueness
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one is unique due to the presence of both the chromenone core and the 1,3-dioxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
88021-72-1 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
3-(1,3-dioxolan-2-yl)-6-methylchromen-4-one |
InChI |
InChI=1S/C13H12O4/c1-8-2-3-11-9(6-8)12(14)10(7-17-11)13-15-4-5-16-13/h2-3,6-7,13H,4-5H2,1H3 |
Clave InChI |
OUIGFEMUTRTLGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC=C(C2=O)C3OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


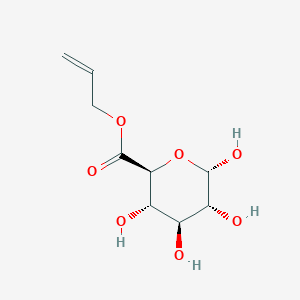



![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decane](/img/structure/B11878939.png)
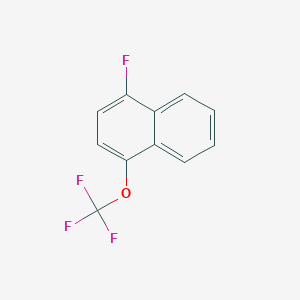
![4-Benzyl-1,4-diazabicyclo[3.3.1]nonan-2-one](/img/structure/B11878954.png)
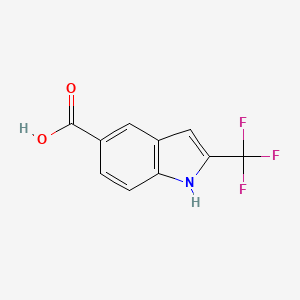
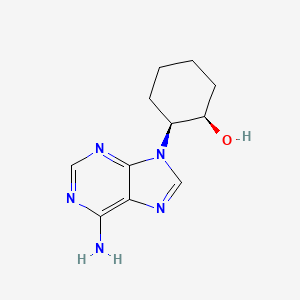


![Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl-](/img/structure/B11878998.png)
